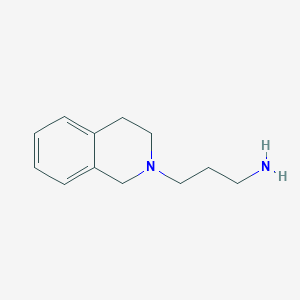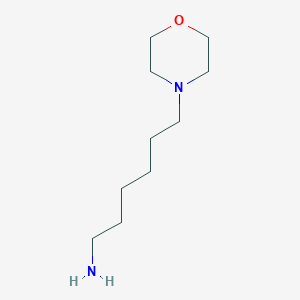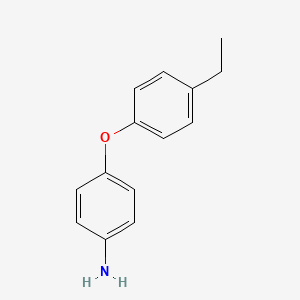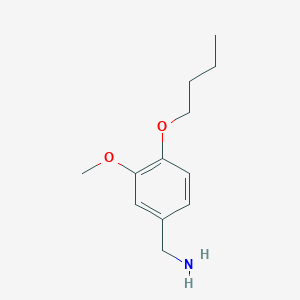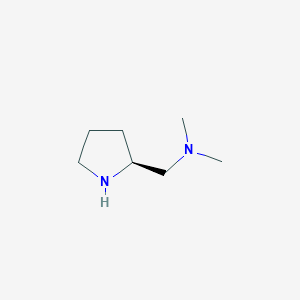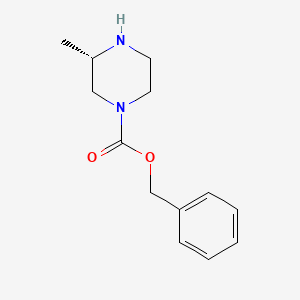![molecular formula C20H18N2OS2 B1312536 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 857495-79-5](/img/structure/B1312536.png)
7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
The compound “7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a mercapto group (–SH), a phenyl group, and a benzothieno[2,3-d]pyrimidin-4(3H)-one group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothieno[2,3-d]pyrimidin-4(3H)-one group, in particular, would contribute to a complex and potentially aromatic ring system .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the mercapto group (–SH) is known to undergo oxidation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a mercapto group could make the compound polar and potentially give it a strong odor .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Bioactive Derivative Synthesis : New derivatives of the compound, including 3-amino-2-mercapto-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and characterized. These compounds have been explored for their anti-inflammatory, CNS depressant, and antimicrobial activities, showing promising biological activities in some cases (Ashalatha et al., 2007).
Antimicrobial Activity : Certain tricyclic compounds synthesized from this chemical, such as 7-(phenylsulfonyl)-N-(phenyl)-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, exhibit significant anti-bacterial and anti-fungal activities. These compounds were synthesized using a method involving piperidin-4-one Hydrochloride and benzenesulfonyl chloride (Mittal et al., 2011).
Analgesic and Anti-inflammatory Agents : Novel compounds synthesized from 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some of these compounds, such as AS1, AS2, and AS3, showed potent analgesic and anti-inflammatory activities compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2007).
Chemical Synthesis and Characterization
Efficient Synthesis Techniques : Innovative synthesis methods, such as a sequential aza-Wittig reaction/base-catalyzed cyclization, have been developed for efficiently synthesizing derivatives of this compound. These methods contribute to a better understanding of the chemical properties and potential applications of these compounds (Dai et al., 2011).
Structural Characterization : X-ray characterization and molecular structure analysis have been conducted on derivatives of this compound, providing insights into the crystal structure, molecular geometry, and intermolecular interactions. Such studies are crucial for understanding the properties and potential applications of these chemicals (Ziaulla et al., 2012).
Potential Pharmaceutical Applications
Cytotoxic Activity Against Cancer Cells : Certain organotin(IV) complexes derived from similar compounds have been synthesized and characterized, exhibiting strong cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. This suggests potential pharmaceutical applications in cancer treatment (Shpakovsky et al., 2012).
COX Inhibitor Activity : Derivatives containing the related [1]Benzothieno[3, 2‐d]pyrimidin‐4‐one system have been synthesized and tested as inhibitors of COX-1 and COX-2 activities in human whole blood. This research is vital for developing new pharmaceuticals targeting inflammation and related diseases (Santagati et al., 2003).
Wirkmechanismus
Mode of Action
The mode of action of the compound involves interactions with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its complex structure . The downstream effects of these pathway alterations are currently unknown and represent an important area for future research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound significantly impact its bioavailability . .
Result of Action
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the formation of covalent bonds, leading to the inhibition or activation of the enzyme’s activity. Additionally, this compound can bind to certain proteins, altering their conformation and function.
Cellular Effects
The effects of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, it can alter cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or repress gene expression by interacting with transcription factors or other regulatory proteins. These interactions often lead to changes in the cellular environment, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and prolonged activation of apoptotic pathways.
Dosage Effects in Animal Models
The effects of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-tert-butyl-3-phenyl-2-sulfanylidene-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-20(2,3)12-9-10-14-15(11-12)25-17-16(14)18(23)22(19(24)21-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBBMRTQHNRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121134 | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857495-79-5 | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857495-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


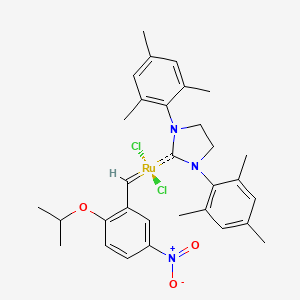
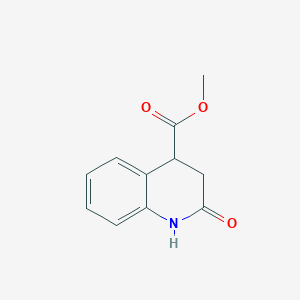
![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)


